molecular formula C11H6N2O3S B14879399 3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid

3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B14879399
M. Wt: 246.24 g/mol
InChI Key: YTAAAYVVWWOBGC-UHFFFAOYSA-N
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Description

3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a cyano group, a thiophene ring, and a carboxylic acid group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a cyanoacetamide in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may explore the compound’s potential as a drug candidate for various diseases, including cancer, due to its structural similarity to known bioactive molecules.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the carboxylic acid group are often key functional groups involved in binding to the target.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the thiophene ring.

    2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid: Lacks the cyano group.

    3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid may confer unique electronic properties and biological activities compared to similar compounds. The combination of the cyano group, the thiophene ring, and the carboxylic acid group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H6N2O3S

Molecular Weight

246.24 g/mol

IUPAC Name

3-cyano-2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C11H6N2O3S/c12-5-7-6(11(15)16)4-8(13-10(7)14)9-2-1-3-17-9/h1-4H,(H,13,14)(H,15,16)

InChI Key

YTAAAYVVWWOBGC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C(=O)N2)C#N)C(=O)O

Origin of Product

United States

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